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Compound of Interest

Compound Name: 1,3-Diiodoacetone

Cat. No.: B132185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
diiodopropan-2-one (also known as 1,3-diiodoacetone), a halogenated ketone of interest in
various chemical and pharmaceutical applications. Due to the limited availability of direct
experimental spectra in public databases, this document combines reported synthetic methods
with predicted and analogous spectral data to serve as a valuable resource for researchers.

Molecular Structure and Properties

1,3-diiodopropan-2-one is a three-carbon ketone functionalized with iodine atoms at the alpha
positions relative to the carbonyl group. This structure imparts significant reactivity, making it a
useful intermediate in organic synthesis.

IUPAC Name: 1,3-diiodopropan-2-one Molecular Formula: CsHa4l20 Molecular Weight: 309.87
g/mol SMILES: O=C(CI)CI InChl Key: OKARNAREDZHGLR-UHFFFAOYSA-N

Synthesis Protocol

An efficient synthesis of 1,3-diiodopropan-2-one has been developed from glycerol 1,3-
dichlorohydrin.[1][2][3] The process involves a trans-iodination followed by an oxidation step. A
detailed experimental protocol based on the work by Silva et al. is provided below.[1]
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Experimental Protocol: Synthesis of 1,3-Diiodopropan-2-
one[1]

Step 1: Synthesis of 1,3-diiodopropan-2-ol

e This step involves the trans-halogenation of a suitable precursor, such as 1,3-
dichloropropan-2-ol, using an iodine source like potassium iodide supported on alumina
(KI/Al203) under solvent-free conditions.[1]

Step 2: Oxidation to 1,3-diiodopropan-2-one
e To a round bottom flask, add periodic acid (HslOs, 1.5 mmol) and acetonitrile (10 mL).
« Stir the resulting suspension for 15 minutes.

e Add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-diiodopropan-
2-ol (1.0 mmol).

e The reaction mixture is left under vigorous stirring for 3 hours.
¢ Following the reaction, the heterogeneous mixture is filtered.
e The solvent is evaporated to yield a viscous brownish liquid.

e The liquid is then diluted with ether (20 mL) and washed with a 1% Na2S203 solution (20 mL)
to purify the product.

Spectroscopic Data

Direct experimental spectroscopic data for 1,3-diiodopropan-2-one is not readily available in
public spectral databases. However, based on the known spectra of analogous compounds
such as 1,3-dichloroacetone and 1,3-dibromoacetone, the expected spectral characteristics
can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-diiodopropan-2-one is expected to be dominated by a strong absorption
band corresponding to the carbonyl (C=0) stretching vibration.
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Table 1: Predicted Infrared Spectral Data for 1,3-Diiodopropan-2-one

Expected

Functional Group Vibration Mode Wavenumber Intensity
(cm™)

C=0 Stretch 1720 - 1740 Strong

C-H (CH2) Stretch 2900 - 3000 Medium

C-l Stretch 500 - 600 Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1,3-diiodopropan-2-one are predicted to be simple due to the molecule's

symmetry.

A single peak is expected in the tH NMR spectrum, corresponding to the four equivalent
protons of the two methylene groups. The chemical shift will be influenced by the adjacent
carbonyl and iodo groups.

Table 2: Predicted *H NMR Spectral Data for 1,3-Diiodopropan-2-one

Predicted Chemical Shift

Protons Multiplicity
(3, ppm)

-CHal Singlet ~4.0-45

Two distinct signals are anticipated in the *3C NMR spectrum: one for the carbonyl carbon and
another for the two equivalent methylene carbons.

Table 3: Predicted 3C NMR Spectral Data for 1,3-Diiodopropan-2-one

Carbon Predicted Chemical Shift (6, ppm)
C=0 ~ 195 - 205
-CHzl ~5-15
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Mass Spectrometry (MS)

The mass spectrum of 1,3-diiodopropan-2-one would show the molecular ion peak and
characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 1,3-Diiodopropan-2-one

Fragment Predicted m/z Notes

[CsHal20]* 310 Molecular lon (M%)
[C2H210]* 169 Loss of CHal

[CH2l]* 141 Methylene iodide fragment
[+ 127 lodine cation

Visualization of Spectroscopic Identification
Workflow

The following diagram illustrates the logical workflow for identifying 1,3-diiodopropan-2-one
using the described spectroscopic techniques.
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Caption: Workflow for the spectroscopic identification of 1,3-diiodopropan-2-one.
Applications
1,3-diiodopropan-2-one and its halogenated analogs are utilized in various fields:

¢ Organic Synthesis: They serve as building blocks for the construction of diverse heterocyclic
systems through S- and N-alkylation reactions.[1]

¢ Industrial Applications: It has been employed as a microbicide and algaecide for the
treatment of industrial water.[1]
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o Pharmaceutical Research: Halogenated ketones are intermediates in the synthesis of
various pharmaceutically active compounds.

This guide provides a foundational understanding of the spectroscopic characteristics and
synthesis of 1,3-diiodopropan-2-one, which should aid researchers in their work with this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1,3-
Diiodopropan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132185#spectroscopic-data-for-1-3-diiodopropan-2-
one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

